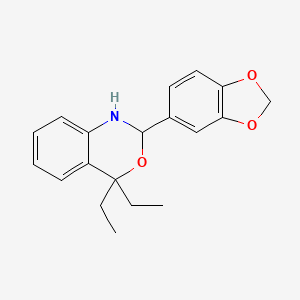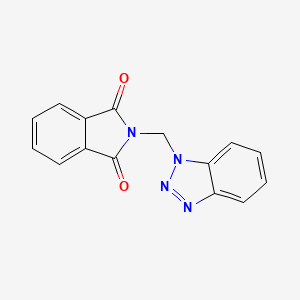
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol
Overview
Description
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol is a compound that belongs to the class of oxazolidinones It is characterized by the presence of a nitrophenyl group, a trichloromethyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol typically involves the reaction of 4-nitrophenyl chloroformate with trichloromethyl oxazolidinone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trichloromethyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used in similar synthetic applications.
2-(4-Nitrophenyl)-5-functionally-substituted tetrazoles: Shares the nitrophenyl group and exhibits similar reactivity.
4-Nitrophenyl acetate: Another nitrophenyl derivative with different functional groups.
Uniqueness
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O4/c11-10(12,13)8-5-9(16,19-14-8)6-1-3-7(4-2-6)15(17)18/h1-4,8,14,16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRKGGEIQEOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NOC1(C2=CC=C(C=C2)[N+](=O)[O-])O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B3820792.png)
![2-{1-(4-methylbenzyl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3820800.png)
![2,2-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B3820811.png)




![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-4-iodo-1H-pyrazole-5-carboxamide](/img/structure/B3820837.png)
![N-methyl-N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B3820855.png)
![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3820858.png)


![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)

